3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-6-methoxypyridazine
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves various reactions such as acylation of the amino group and its oxidation to azo and nitro groups, reactions of the chloromethyl group with N- and S-nucleophilic reagents .Molecular Structure Analysis
The molecular structure of similar compounds involves an oxadiazole ring, which can enter into both the ring opening reactions and reactions of transformation into other heterocyclic systems due to the reduced aromaticity .Chemical Reactions Analysis
The chemical properties of similar compounds were scrutinized: acylation of the amino group and its oxidation to azo and nitro groups, reactions of the chloromethyl group with N- and S-nucleophilic reagents, as well as reactions of transformation of the 1,2,4-oxadiazole ring .Scientific Research Applications
Synthesis and Antimicrobial Activities
Some novel triazole derivatives were synthesized, including compounds with 1,3,4-oxadiazole moieties, which were screened for antimicrobial activities. These compounds exhibited moderate to good activities against various test microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).
Herbicidal Activity
Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring were synthesized and tested for herbicidal activity against graminaceous plants. These compounds showed a moderate to high level of activity, suggesting their use in agricultural applications to control weed growth (Tajik & Dadras, 2011).
Antimicrobial Evaluation of Oxadiazole Derivatives
A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their in vitro antimicrobial activity. The study found significant activity against tested bacterial and fungal strains, highlighting the therapeutic potential of these compounds in treating infectious diseases (Prasanna Kumar et al., 2013).
In Vitro Antioxidant Activity
New 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives were screened for their antioxidant activity, showing that these compounds possess the ability to scavenge free radicals. This suggests their potential use in preventing or treating diseases caused by oxidative stress (Mallesha et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as substituted 3-amino-4-(1,2,4-oxadiazol-3-yl)furazan derivatives, have been found to exhibit antimycobacterial activity against mycobacterium tuberculosis and inhibit phosphoinositide 3-kinase (pi3k) .
Mode of Action
They undergo acylation of the amino group and its oxidation to azo and nitro groups, reactions of the chloromethyl group with N- and S-nucleophilic reagents, as well as reactions of transformation of the 1,2,4-oxadiazole ring .
Biochemical Pathways
Similar compounds have been found to inhibit pi3k, a key enzyme in the pi3k/akt/mtor pathway, which is crucial for cell survival and growth .
Result of Action
Similar compounds have shown antimycobacterial activity and the ability to inhibit pi3k .
Properties
IUPAC Name |
5-(chloromethyl)-3-(6-methoxypyridazin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4O2/c1-14-6-3-2-5(11-12-6)8-10-7(4-9)15-13-8/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRLYKBDVLSQEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=NOC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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